molecular formula C17H14N4O5 B12034350 2-(3-nitrophenyl)-2-oxoethyl 3-(1H-benzotriazol-1-yl)propanoate

2-(3-nitrophenyl)-2-oxoethyl 3-(1H-benzotriazol-1-yl)propanoate

Cat. No.: B12034350
M. Wt: 354.32 g/mol
InChI Key: FOQDFOUJNCHABI-UHFFFAOYSA-N
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Description

2-(3-NITROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE is a complex organic compound that features both a nitrophenyl group and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-NITROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE typically involves multi-step organic reactions. A common approach might include:

    Formation of the nitrophenyl intermediate: This can be achieved through nitration of a suitable phenyl precursor.

    Introduction of the oxoethyl group: This step may involve acylation reactions.

    Coupling with benzotriazole: The final step could involve esterification or amidation reactions to link the benzotriazole moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzotriazole compounds.

Scientific Research Applications

2-(3-NITROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Investigation as a potential pharmaceutical compound.

    Industry: Use in the development of new materials or as a stabilizer in polymers.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biochemical context, the compound might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and benzotriazole groups could play roles in binding to molecular targets or influencing the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-NITROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)ACETATE
  • 2-(4-NITROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE

Uniqueness

The unique combination of the nitrophenyl and benzotriazole groups in 2-(3-NITROPHENYL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE may confer distinct chemical properties, such as specific reactivity patterns or binding affinities, that differentiate it from similar compounds.

Properties

Molecular Formula

C17H14N4O5

Molecular Weight

354.32 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate

InChI

InChI=1S/C17H14N4O5/c22-16(12-4-3-5-13(10-12)21(24)25)11-26-17(23)8-9-20-15-7-2-1-6-14(15)18-19-20/h1-7,10H,8-9,11H2

InChI Key

FOQDFOUJNCHABI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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